Fluciclatide (18F)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluciclatide (18F) is a radiopharmaceutical compound used primarily for imaging angiogenesis. It is a positron emission tomography (PET) imaging agent that targets integrins, specifically αvβ3 and αvβ5 integrins, which are upregulated in tumor angiogenesis and on some tumor cell surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluciclatide (18F) is synthesized by coupling 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor to form an oxime . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the coupling reaction.
Industrial Production Methods
The industrial production of Fluciclatide (18F) follows standard protocols for radiopharmaceuticals. The process involves the production of 18F-fluorobenzaldehyde, which is then coupled with the precursor to form the final product .
Chemical Reactions Analysis
Types of Reactions
Fluciclatide (18F) primarily undergoes substitution reactions during its synthesis. The key reaction involves the formation of an oxime through the coupling of 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor .
Common Reagents and Conditions
Reagents: 4-18F-fluorobenzaldehyde, aminooxy-functionalized precursor
Conditions: Suitable solvent, catalyst
Major Products
The major product of the synthesis is Fluciclatide (18F), which is used as a PET imaging agent .
Scientific Research Applications
Fluciclatide (18F) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeling agent for studying molecular interactions and binding affinities.
Biology: Helps in understanding the role of integrins in cellular processes and tumor angiogenesis.
Medicine: Utilized in PET imaging to detect and monitor various cancers, including breast cancer, melanoma, and renal tumors
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
Fluciclatide (18F) exerts its effects by targeting αvβ3 and αvβ5 integrins, which are involved in angiogenesis. The compound binds to these integrins, allowing for the visualization of angiogenic processes in tumors through PET imaging . The molecular targets and pathways involved include the integrin-mediated signaling pathways that regulate cell adhesion, migration, and survival .
Comparison with Similar Compounds
Fluciclatide (18F) can be compared with other integrin-targeting PET imaging agents, such as:
Fluciclovine (18F): Another PET imaging agent used for detecting prostate cancer recurrence.
RGD peptides: These peptides also target integrins and are used for imaging angiogenesis.
Uniqueness
Fluciclatide (18F) is unique due to its high specificity for αvβ3 and αvβ5 integrins, making it particularly effective for imaging angiogenesis in various cancers .
Properties
CAS No. |
879894-01-6 |
---|---|
Molecular Formula |
C75H115FN18O27S3 |
Molecular Weight |
1815.0 g/mol |
IUPAC Name |
2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |
InChI |
InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1 |
InChI Key |
VXFFXZSNVKXXIB-JZNCAEBOSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.